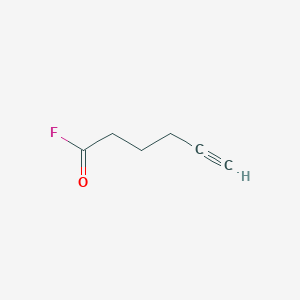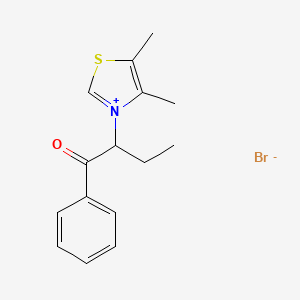![molecular formula C32H32N2O4 B14193246 N,N'-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) CAS No. 918306-26-0](/img/structure/B14193246.png)
N,N'-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) is an organic compound characterized by its complex molecular structure
Preparation Methods
The synthesis of N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) typically involves a multi-step process. One common method includes the reaction of 2-ethoxybenzoyl chloride with N,N’-ethane-1,2-diyldi(2,1-phenylene)diamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions for catalytic and analytical purposes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) can be compared with similar compounds such as:
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-methoxybenzamide): This compound has a similar structure but with methoxy groups instead of ethoxy groups, leading to different chemical and biological properties.
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-chlorobenzamide):
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-hydroxybenzamide): The hydroxyl groups in this compound confer different solubility and reactivity characteristics.
Properties
CAS No. |
918306-26-0 |
|---|---|
Molecular Formula |
C32H32N2O4 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-ethoxy-N-[2-[2-[2-[(2-ethoxybenzoyl)amino]phenyl]ethyl]phenyl]benzamide |
InChI |
InChI=1S/C32H32N2O4/c1-3-37-29-19-11-7-15-25(29)31(35)33-27-17-9-5-13-23(27)21-22-24-14-6-10-18-28(24)34-32(36)26-16-8-12-20-30(26)38-4-2/h5-20H,3-4,21-22H2,1-2H3,(H,33,35)(H,34,36) |
InChI Key |
LVOVHQHJFRNRHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2CCC3=CC=CC=C3NC(=O)C4=CC=CC=C4OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)

![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)

![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)


![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)



